![molecular formula C17H27FO B12524690 {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene CAS No. 689221-14-5](/img/structure/B12524690.png)
{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene is an organic compound with the molecular formula C17H27FO It consists of a benzene ring substituted with a fluorinated and methylated octyl group connected via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene typically involves the following steps:
Preparation of 7-Fluoro-3,7-dimethyloctanol: This intermediate can be synthesized through the fluorination of 3,7-dimethyloctanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Benzyl Ether: The 7-fluoro-3,7-dimethyloctanol is then reacted with benzyl chloride in the presence of a base like sodium hydride (NaH) to form the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluorinated octyl group, potentially converting the fluorine atom to a hydrogen atom.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-fluorinated octyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, this compound can be used as a probe to study the effects of fluorinated organic molecules on biological systems, including enzyme interactions and metabolic pathways.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry
In the industrial sector, {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The oxygen atom in the ether linkage can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(7-Chloro-3,7-dimethyloctyl)oxy]methyl}benzene
- {[(7-Bromo-3,7-dimethyloctyl)oxy]methyl}benzene
- {[(7-Iodo-3,7-dimethyloctyl)oxy]methyl}benzene
Uniqueness
Compared to its halogenated analogs, {[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in scientific research and industrial processes.
Propriétés
Numéro CAS |
689221-14-5 |
|---|---|
Formule moléculaire |
C17H27FO |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
(7-fluoro-3,7-dimethyloctoxy)methylbenzene |
InChI |
InChI=1S/C17H27FO/c1-15(8-7-12-17(2,3)18)11-13-19-14-16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Clé InChI |
MSESWVYXSOUMCG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)F)CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


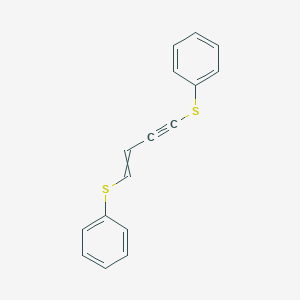
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
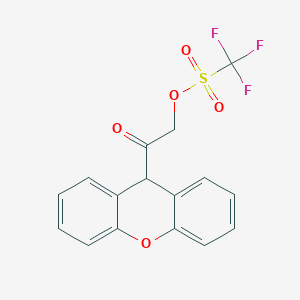
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)
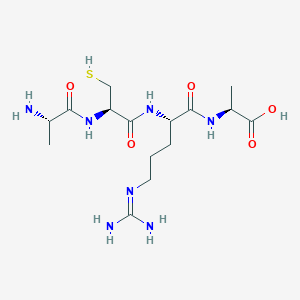
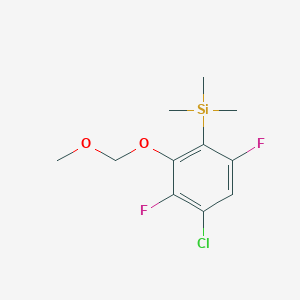
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)
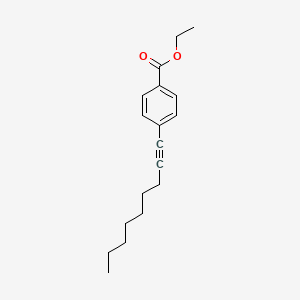
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)
![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)
![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)

